2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of various functional groups, including a methoxy group, a methyl group, a thiophene ring, a triazolopyridazine moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyridazine Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using a combination of heating and catalytic agents.
Introduction of Thiophene Ring: The thiophene ring can be introduced through a variety of methods, including cross-coupling reactions such as Suzuki-Miyaura coupling.
Coupling with Benzenesulfonamide: The final step involves the coupling of the triazolopyridazine-thiophene intermediate with a benzenesulfonamide derivative, typically under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalytic systems.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy or methyl groups, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions for substitution reactions vary widely but often include the use of strong acids or bases, as well as specific catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl derivative, while reduction of the sulfonamide group could yield an amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its structural features suggest potential biological activity, making it a candidate for screening in drug discovery programs.
Medicine: The compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, which could be explored in preclinical studies.
Industry: The compound’s unique structure could make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, blocking their activity and leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.
DNA Interaction: The compound could interact with DNA, potentially leading to changes in gene expression or DNA damage.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, exhibit various pharmacological properties.
Triazolopyridazine Derivatives: These compounds are known for their potential biological activity, including anticancer and anti-inflammatory effects.
Benzenesulfonamide Derivatives: Sulfonamides are well-known for their antibacterial properties and are used in various therapeutic applications.
Uniqueness
2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which may confer a distinct set of biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S2/c1-12-5-7-14(26-2)16(10-12)28(24,25)19-11-18-21-20-17-8-6-13(22-23(17)18)15-4-3-9-27-15/h3-10,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUUXRFNJKEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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